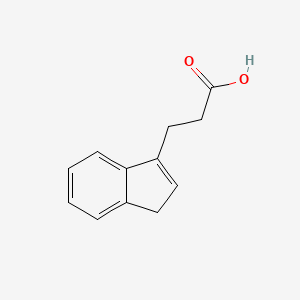
3-(1H-Inden-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Inden-3-YL)propanoic acid, commonly known as IPAA, is an organic compound with a chemical formula C12H12O2. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is used for the treatment of pain, fever, and inflammation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(1H-Inden-3-YL)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
3-bromopropionic acid, 1H-indene-3-carboxylic acid, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Ethanol, Wate
Reaction
Step 1: Conversion of 3-bromopropionic acid to 3-bromopropionyl chloride using thionyl chloride and pyridine as a catalyst., Step 2: Reaction of 3-bromopropionyl chloride with 1H-indene-3-carboxylic acid in the presence of triethylamine to form 3-(1H-Inden-3-YL)propanoic acid chloride., Step 3: Hydrolysis of 3-(1H-Inden-3-YL)propanoic acid chloride using sodium hydroxide to form 3-(1H-Inden-3-YL)propanoic acid., Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether., Step 5: Purification of the product by recrystallization from ethanol and water.
Wirkmechanismus
The mechanism of action of IPAA involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, IPAA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
IPAA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in various animal models. It has also been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation. Additionally, IPAA has been found to have a neuroprotective effect, which can help protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IPAA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain. However, IPAA also has some limitations. It has been shown to have some toxic effects, particularly at high doses, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of IPAA. One area of research is the development of new IPAA derivatives with improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of IPAA and its potential use in the treatment of neurodegenerative diseases. Additionally, the mechanism of action of IPAA could be further elucidated to better understand its anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
IPAA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. IPAA has also been found to have antioxidant properties, which can help reduce oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-(3H-inden-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELOVCQOUGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Inden-3-YL)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

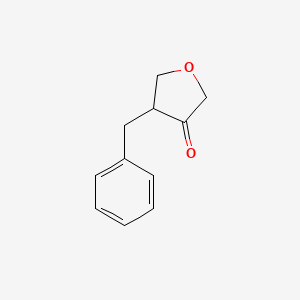
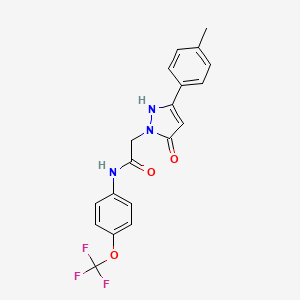
![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2948503.png)
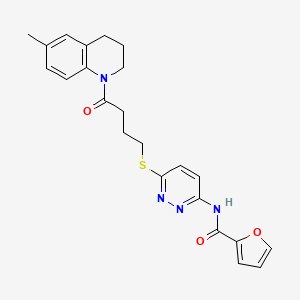
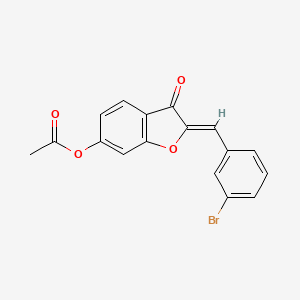
![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2948509.png)
![Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate](/img/structure/B2948510.png)
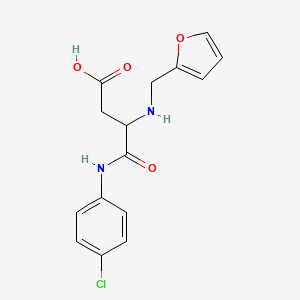
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)
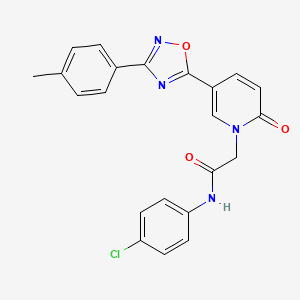
![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![N-[ethyl(phenyl)carbamoyl]-L-methionine](/img/structure/B2948518.png)
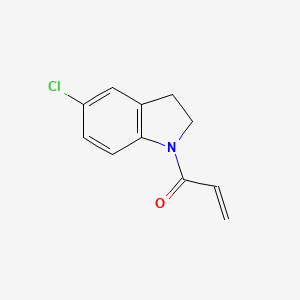
![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)